molecular formula C88H78Fe2N8O B14788998 Iron(III) meso-tetraphenylporphine-^m-oxo dimer

Iron(III) meso-tetraphenylporphine-^m-oxo dimer

Cat. No.: B14788998
M. Wt: 1375.3 g/mol
InChI Key: WLLGPJGEMRHLKX-UHFFFAOYSA-N
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Description

Iron(III) meso-tetraphenylporphine-^m-oxo dimer is a coordination compound consisting of two iron(III) meso-tetraphenylporphine units bridged by an oxygen atom. This compound is known for its distinctive purple color and is used primarily as a catalyst in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Iron(III) meso-tetraphenylporphine-^m-oxo dimer typically involves the reaction of meso-tetraphenylporphine with iron(III) chloride in an organic solvent. The reaction is followed by the addition of hydrogen peroxide to form the ^m-oxo dimer. The reaction conditions often include:

Industrial Production Methods: While the compound is primarily synthesized in research laboratories, industrial production methods would likely involve scaling up the reaction conditions mentioned above. This would include using larger reaction vessels, maintaining strict control over reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: Iron(III) meso-tetraphenylporphine-^m-oxo dimer undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Iron(III) meso-tetraphenylporphine-^m-oxo dimer has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Iron(III) meso-tetraphenylporphine-^m-oxo dimer exerts its effects involves the coordination of substrates to the iron center, followed by electron transfer processes. The ^m-oxo bridge facilitates the transfer of electrons between the two iron centers, enhancing the compound’s catalytic activity. The molecular targets and pathways involved include:

Comparison with Similar Compounds

Uniqueness: Iron(III) meso-tetraphenylporphine-^m-oxo dimer is unique due to its ^m-oxo bridge, which enhances its catalytic activity and allows for unique electron transfer processes. This makes it particularly valuable in oxidation reactions and as a model compound for studying iron-containing enzymes .

Properties

Molecular Formula

C88H78Fe2N8O

Molecular Weight

1375.3 g/mol

IUPAC Name

iron(2+);5,10,15,20-tetraphenyl-1,4,5,10,11,14,15,20,21,23-decahydroporphyrin-22,24-diide;hydrate

InChI

InChI=1S/2C44H38N4.2Fe.H2O/c2*1-5-13-29(14-6-1)41-33-21-23-35(45-33)42(30-15-7-2-8-16-30)37-25-27-39(47-37)44(32-19-11-4-12-20-32)40-28-26-38(48-40)43(31-17-9-3-10-18-31)36-24-22-34(41)46-36;;;/h2*1-28,33,35,38,40-45,48H;;;1H2/q2*-2;2*+2;

InChI Key

WLLGPJGEMRHLKX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C3C=CC(N3)C(C4=CC=C([N-]4)C(C5C=CC(N5)C(C6=CC=C2[N-]6)C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=CC=C9.C1=CC=C(C=C1)C2C3C=CC(N3)C(C4=CC=C([N-]4)C(C5C=CC(N5)C(C6=CC=C2[N-]6)C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=CC=C9.O.[Fe+2].[Fe+2]

Origin of Product

United States

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